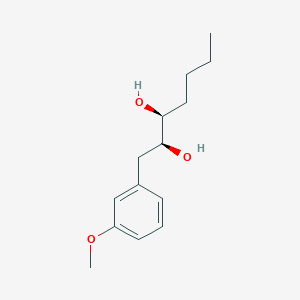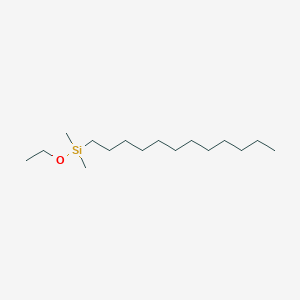
Dimethyldodecylsilyloxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyldodecylsilyloxyethane is an organic compound with the molecular formula C₁₆H₃₆OSi and a molecular weight of 272.5419 g/mol . This compound is part of the siloxane family, which is known for its unique properties and wide range of applications in various fields.
Métodos De Preparación
The synthesis of Dimethyldodecylsilyloxyethane typically involves the reaction of dodecylsilane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Dimethyldodecylsilyloxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Aplicaciones Científicas De Investigación
Dimethyldodecylsilyloxyethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various siloxane-based polymers and materials.
Biology: The compound is utilized in the development of bio-compatible materials for medical implants and drug delivery systems.
Medicine: It is explored for its potential use in creating hydrophobic coatings for medical devices and instruments.
Industry: This compound is employed in the production of lubricants, sealants, and adhesives due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Dimethyldodecylsilyloxyethane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone allows it to form stable bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the materials in which it is incorporated, such as enhancing hydrophobicity, flexibility, and thermal stability .
Comparación Con Compuestos Similares
Dimethyldodecylsilyloxyethane can be compared with other similar compounds, such as:
Trimethylsilyloxyethane: This compound has a shorter alkyl chain and different physical properties.
Dimethyloctylsilyloxyethane: This compound has a shorter alkyl chain, resulting in different hydrophobic and thermal properties.
Dimethyldecylsilyloxyethane: This compound has a slightly shorter alkyl chain, leading to variations in its chemical reactivity and applications.
This compound stands out due to its longer alkyl chain, which imparts unique properties such as enhanced hydrophobicity and thermal stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
543717-10-8 |
|---|---|
Fórmula molecular |
C16H36OSi |
Peso molecular |
272.54 g/mol |
Nombre IUPAC |
dodecyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C16H36OSi/c1-5-7-8-9-10-11-12-13-14-15-16-18(3,4)17-6-2/h5-16H2,1-4H3 |
Clave InChI |
AWVANIDDKFHWRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Si](C)(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


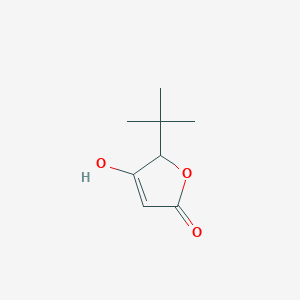
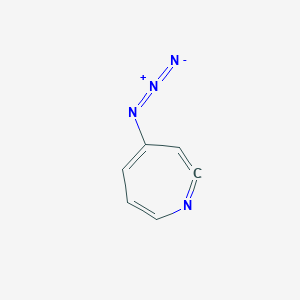
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
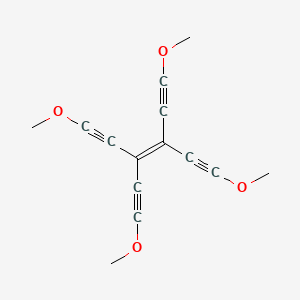
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


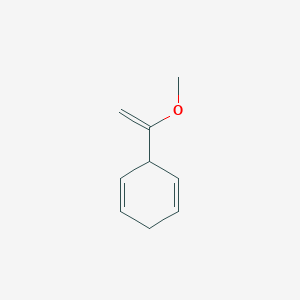
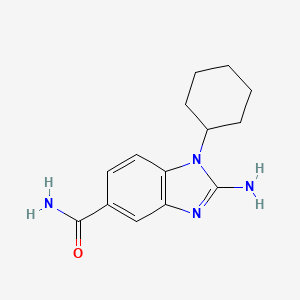
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

